1H-Benzotriazole-6-methanamine

Description

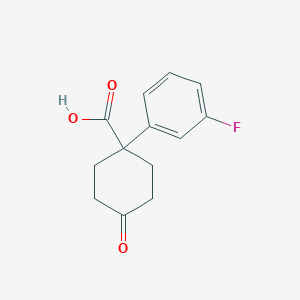

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzotriazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Benzotriazole-6-methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Benzotriazole-6-methanamine (CAS No. 496841-88-4), a versatile heterocyclic amine with significant potential in medicinal chemistry and drug development. Drawing upon available data and established principles of heterocyclic chemistry, this document details its chemical and physical properties, outlines synthetic approaches, and explores its current and potential applications.

Molecular Structure and Isomerism: A Foundational Overview

This compound is a derivative of benzotriazole, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The key feature of this particular isomer is the methanamine (-CH₂NH₂) substituent at the 6-position of the benzotriazole ring system.

It is crucial to distinguish this compound from its isomers, such as the 1-methyl, 5-methanamine, and 7-methanamine derivatives, as the position of the substituent significantly influences the molecule's electronic properties, reactivity, and biological activity. The "1H" designation indicates that the proton on the triazole ring is located on the nitrogen at position 1. Tautomerism is a known characteristic of benzotriazoles, with the potential for the proton to reside on the nitrogen at position 2 (2H-benzotriazole). In solution, the 1H-tautomer is generally the predominant form.[1]

Physicochemical Properties: A Data-Driven Analysis

While extensive experimentally-derived data for this compound is limited in publicly accessible literature, computational predictions and data from related compounds provide valuable insights into its physicochemical profile.

| Property | Predicted Value/Information | Source |

| CAS Number | 496841-88-4 | [2][3] |

| Molecular Formula | C₇H₈N₄ | [4] |

| Molecular Weight | 148.17 g/mol | [4] |

| Boiling Point | 431.9±20.0 °C (Predicted) | [5] |

| Density | 1.368±0.06 g/cm³ (Predicted) | [5] |

| pKa | 6.95±0.40 (Predicted) | [5] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and DMF.[6] | [6] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[2] | [2] |

Note: The provided boiling point, density, and pKa values are computational predictions and should be used as estimates.[5] Experimental verification is recommended for precise applications.

Spectroscopic Characterization: The Fingerprint of a Molecule

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂) protons of the methanamine group, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the position of the methanamine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methylene carbon will be key identifiers.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

For reference, the spectral data for the parent compound, 1H-Benzotriazole, is well-documented and can serve as a basis for comparison.[1]

Synthesis of this compound: A Strategic Approach

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of benzotriazole derivatives and other aminomethylated aromatic compounds.

A common strategy involves the functionalization of a pre-formed benzotriazole ring or the cyclization of a suitably substituted benzene derivative. One potential pathway is the reduction of 1H-benzotriazole-6-carbonitrile.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A General Guideline for Synthesis via Nitrile Reduction

Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.

-

Starting Material: 1H-Benzotriazole-6-carbonitrile.

-

Reduction:

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-Benzotriazole-6-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Method B: Catalytic Hydrogenation:

-

Dissolve 1H-Benzotriazole-6-carbonitrile in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

-

Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Chemical Behavior: The Aminomethyl Group as a Key Player

The chemical reactivity of this compound is dictated by the interplay of the benzotriazole ring system and the aminomethyl substituent.

-

Basicity: The primary amine of the methanamine group is basic and will readily react with acids to form ammonium salts. This property is crucial for its handling, purification, and potential formulation in drug development.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile. It can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Regioselective N-alkylation of benzotriazoles is a well-studied area, and similar principles can be applied to the exocyclic amine.[7][8]

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).

-

-

Reactivity of the Benzotriazole Ring: The benzotriazole ring itself can undergo electrophilic substitution reactions, although the ring is generally considered electron-deficient. The position of these substitutions will be directed by the existing methanamine group.

Caption: Key reaction types of this compound.

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold of Interest

The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and enzyme inhibitors.[10][11]

The introduction of the aminomethyl group at the 6-position of the benzotriazole scaffold provides a key handle for further chemical modification and library synthesis. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

Potential therapeutic applications where this compound could serve as a valuable building block include:

-

Enzyme Inhibitors: The benzotriazole ring can interact with the active sites of various enzymes. The aminomethyl group can be functionalized to introduce moieties that enhance binding affinity and selectivity. For instance, derivatives of benzotriazole have been studied as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[12]

-

Antimicrobial Agents: The benzotriazole nucleus is a component of several antimicrobial agents. The aminomethyl group allows for the synthesis of a diverse library of compounds to be screened against various pathogens.[13]

-

Kinase Inhibitors: Benzotriazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling: A Prudent Approach

Specific safety data for this compound is not extensively published. However, based on the known hazards of related benzotriazole derivatives and primary amines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information before working with this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed in the public domain, its predicted properties and the known reactivity of the benzotriazole and aminomethyl functionalities highlight its potential for the synthesis of diverse compound libraries. Future research should focus on the detailed experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its utility in the development of novel therapeutic agents.

References

- Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link]

- Chiacchio, M. A., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules, 25(1), 123. [Link]

- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 123-135. [Link]

- World Journal of Pharmaceutical Research. (2025). Benzotriazole Derivatives: A Comprehensive Review of Their Synthesis and Pharmacological Activities. World Journal of Pharmaceutical Research, 14(11). [Link]

- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (n.d.).

- The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. [Link]

- Visagaperumal, D., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]

- Physico-chemical Properties of Benzotriazole derivatives. (n.d.).

- PubChem. (n.d.). 1H-Benzotriazole.

- Gudaparthi, V., et al. (n.d.). Synthesis, Characterization and Cardioprotective Activity of Some Novel Benzotriazole and Pyrazole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

- SHANGHAI ZZBIO CO., LTD. (n.d.). This compound CAS NO.496841-88-4. [Link]

- Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]

- Tiwari, V. K., et al. (n.d.).

- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

- Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. [Link]

- SpectraBase. (n.d.). 1H-1,2,3-benzotriazole-1-methanamine, 5-nitro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-. [Link]

- Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]

- PubMed. (2025).

- Amines and Heterocycles. (2018). LibreTexts. [Link]

- National Institutes of Health. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. [Link]

- ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 1H-Benzotriazol-1-yl{2-hydroxy-5-[(E)

- Journal of the Chilean Chemical Society. (n.d.). MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. [Link]

- MDPI. (n.d.). 4-(4-(((1H-Benzo[d][10][13][15]triazol-1-yl)oxy)methyl). [Link]

- PubChem. (n.d.). 1-methyl-1H-1,2,3-benzotriazol-6-amine.

- MedChemica. (n.d.).

- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

- YouTube. (2025).

- YouTube. (2024).

- ResearchGate. (n.d.). (PDF) 4-(4-(((1H-Benzo[d][10][13][15]triazol-1-yl)oxy)methyl). [Link]

- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

- GCW Gandhi Nagar Jammu. (n.d.). Aromatic heterocycles 1: structures and reactions. [Link]

- YouTube. (2021).

- Lanxess. (n.d.). Methyl-1H-benzotriazole, sodium salt. [Link]

- Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. [Link]

Sources

- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 2. This compound | 496841-88-4 [chemicalbook.com]

- 3. This compound, CasNo.496841-88-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 4. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 496841-88-4 [m.chemicalbook.com]

- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 1H-Benzotriazole-6-methanamine: A Versatile Scaffold in Chemical and Pharmaceutical Research

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical properties.[1][2] These heterocyclic compounds, characterized by a fused benzene and triazole ring system, serve as crucial pharmacophores in the development of novel therapeutic agents.[1][2] The benzotriazole nucleus is implicated in a range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] 1H-Benzotriazole-6-methanamine, the subject of this guide, is a specific derivative that incorporates a reactive aminomethyl group, positioning it as a valuable building block for further chemical modifications and drug discovery endeavors.[4][5][6] While specific research on the 6-methanamine isomer is emerging, a deep understanding of the parent benzotriazole scaffold provides a robust framework for exploring its potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 496841-88-4 | [4][7][8] |

| Molecular Formula | C7H8N4 | [8][9] |

| Molecular Weight | 148.17 g/mol | [8][9] |

| Appearance | White to off-white powder (inferred) | [10] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [8] |

| SMILES Code | NCC1=CC=C2N=NNC2=C1 | [8] |

Synthesis and Characterization: A Strategic Approach

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established benzotriazole chemistry. The classical and most widely employed method for forming the benzotriazole ring is the diazotization of o-phenylenediamines.[2][11]

Conceptual Synthesis Workflow

A logical synthetic approach would likely involve the reduction of a corresponding nitro or cyano precursor at the 6-position of the benzotriazole ring.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Diazotization and Cyclization:

-

Dissolve the appropriately substituted o-phenylenediamine in an acidic solution (e.g., acetic acid).[11]

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature.

-

Allow the reaction to proceed to form the benzotriazole intermediate.

-

-

Reduction of the Functional Group:

-

Isolate and purify the benzotriazole intermediate (e.g., 6-cyano-1H-benzotriazole).

-

Subject the intermediate to a suitable reducing agent. For a nitrile, this could involve lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney Nickel.

-

Carefully quench the reaction and work up to isolate the crude product.

-

-

Purification and Characterization:

-

Purify the final product using techniques such as column chromatography or recrystallization.

-

Confirm the structure and purity using analytical methods like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Potential Applications in Drug Discovery and Beyond

The true potential of this compound lies in its utility as a versatile building block, stemming from the diverse biological activities of the benzotriazole scaffold.[1][2]

Antimicrobial and Antiviral Research

Benzotriazole derivatives have demonstrated significant activity against a range of pathogens.[1][3] For instance, certain N-alkyl derivatives of benzotriazole have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV) and other Flaviviridae viruses.[12] The presence of the aminomethyl group in this compound provides a convenient handle for the synthesis of a library of N-substituted derivatives, which could be screened for antimicrobial and antiviral properties.

Anticancer Drug Development

The benzotriazole core is a feature in several compounds investigated for their anticancer properties.[1] The ability to functionalize the amine group allows for the attachment of various pharmacophores, potentially leading to the development of novel kinase inhibitors or other targeted anticancer agents.

Corrosion Inhibition

Beyond pharmaceuticals, benzotriazoles are widely recognized as effective corrosion inhibitors, particularly for copper and its alloys.[13] While the primary application of this compound is anticipated in life sciences, its inherent benzotriazole structure suggests potential utility in materials science, which could be explored further.

Safety and Handling

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity. Its value is intrinsically linked to the rich and diverse biological and chemical properties of the broader benzotriazole family. The presence of a primary amine function at the 6-position provides a strategic point for chemical diversification, opening avenues for the synthesis of novel compounds with potential therapeutic applications. As research continues to uncover the vast potential of heterocyclic chemistry in drug discovery, molecules like this compound will undoubtedly play a crucial role as versatile building blocks in the creation of next-generation pharmaceuticals and advanced materials.

References

- This compound | 496841-88-4 - ChemicalBook. (2022-08-26).

- Benzotriazole-5-carboxylic acid 23814-12-2 wiki - Guidechem.

- 496841-88-4|this compound|BLD Pharm.

- Safety Data Sheet - Chevron. (2025-06-06).

- This compound CAS#: 496841-88-4 - ChemicalBook.

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.

- This compound CAS NO.496841-88-4 - SHANGHAI ZZBIO CO., LTD.

- SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE - TSI Journals.

- Safety Data Sheet - Fisher Scientific.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

- 1H-BENZOTRIAZOLE - Ataman Kimya.

- CAS:496841-88-4|1H-benzotriazol-6-methanamin.

- Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central.

- Benzotriazole synthesis - Organic Chemistry Portal.

- 6-Aminomethyl-1H-benzotriazole - CRO SPLENDID LAB.

- 1H-Benzotriazole, CAS 95-14-7. (2020-03-09).

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities - ResearchGate. (2025-08-06).

- Review on synthetic study of benzotriazole - GSC Online Press.

- 1,2,3-benzotriazole - Organic Syntheses Procedure.

- 1-methyl-1H-1,2,3-benzotriazol-6-amine - PubChem.

- Methyl-1H-benzotriazole (mixture) - Chem-Impex.

- CAS:496841-88-4|1H-bensótríazól-6-metanamín - Henan Alfa Chemical Co., Ltd.

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.496841-88-4 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 5. dk.alfa-industry.com [dk.alfa-industry.com]

- 6. tlh.alfa-industry.com [tlh.alfa-industry.com]

- 7. This compound | 496841-88-4 [chemicalbook.com]

- 8. 496841-88-4|this compound|BLD Pharm [bldpharm.com]

- 9. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. cglapps.chevron.com [cglapps.chevron.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1H-Benzotriazole-6-methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole-6-methanamine, a key building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, commencing from readily available starting materials. Each route is elucidated with detailed reaction mechanisms, step-by-step experimental protocols, and expert insights into the causality behind experimental choices. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of this compound

1H-Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The aminomethyl functional group at the 6-position of the benzotriazole scaffold, as seen in this compound, serves as a crucial handle for the introduction of diverse molecular fragments, enabling the exploration of vast chemical space in drug discovery programs. The ability to efficiently and reliably synthesize this key intermediate is therefore of paramount importance.

This guide presents two robust and validated synthetic routes to this compound, designed to provide researchers with a clear and reproducible roadmap for its preparation.

Strategic Overview of Synthetic Pathways

Two principal synthetic strategies are presented, each with its own set of advantages. Both pathways initiate from the common and commercially available starting material, p-toluidine.

-

Pathway A: The Benzylic Bromination Route. This pathway involves the initial formation of the benzotriazole ring system, followed by functionalization of the 6-methyl group via a radical-initiated benzylic bromination. The resulting 6-(bromomethyl)-1H-benzotriazole is then converted to the target amine.

-

Pathway B: The Reductive Amination Route. This alternative strategy also begins with the formation of a 6-methylbenzotriazole intermediate. The methyl group is then oxidized to an aldehyde, which subsequently undergoes reductive amination to yield the final product.

The choice between these pathways may be dictated by the availability of specific reagents, desired scale of synthesis, and the tolerance of other functional groups in more complex derivatives.

}

Figure 1: Overview of the two primary synthetic pathways to this compound.Pathway A: The Benzylic Bromination Route

This pathway is a classical and reliable method for the synthesis of the target compound. It proceeds in four distinct steps from p-toluidine.

Step 1: Synthesis of 4-Methyl-2-nitroaniline

The initial step involves the nitration of p-toluidine. To control the regioselectivity and prevent over-nitration, the highly activating amino group is first protected as an acetamide.

Mechanism: The acetylation of the amino group reduces its electron-donating capacity and provides steric hindrance, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the amino group and para to the methyl group. The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid. Subsequent hydrolysis of the acetamide group under basic conditions yields the desired 4-methyl-2-nitroaniline.

Experimental Protocol: Synthesis of 4-Methyl-2-nitroaniline

-

Acetylation: To a stirred solution of p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (20 mL), slowly add acetic anhydride (10.2 mL, 0.11 mol) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-water (200 mL) and collect the precipitated N-(4-methylphenyl)acetamide by filtration. Wash the solid with cold water and dry.

-

Nitration: To a stirred solution of N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0-5°C, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0-5°C for 2 hours.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice (300 g). Collect the precipitated N-(4-methyl-2-nitrophenyl)acetamide by filtration and wash with cold water. Suspend the crude product in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL) and heat to reflux for 4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into water (500 mL). Neutralize the solution with aqueous sodium hydroxide to pH 7-8. The precipitated 4-methyl-2-nitroaniline is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

| Parameter | Value |

| Typical Yield | 70-80% |

| Purity (by HPLC) | >98% |

Step 2: Synthesis of 6-Methyl-1H-benzotriazole

The second step involves the formation of the triazole ring through diazotization of the vicinal diamine, which is generated in situ by the reduction of the nitro group of 4-methyl-2-nitroaniline.

Mechanism: The nitro group of 4-methyl-2-nitroaniline is first reduced to an amino group, typically using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This generates the unstable 3,4-diaminotoluene. Without isolation, this intermediate is treated with sodium nitrite in an acidic medium. The nitrous acid formed in situ diazotizes one of the amino groups to form a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring after deprotonation.

Experimental Protocol: Synthesis of 6-Methyl-1H-benzotriazole

-

Reduction and Cyclization: To a stirred solution of 4-methyl-2-nitroaniline (15.2 g, 0.1 mol) in glacial acetic acid (100 mL), add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise at 15-20°C.

-

Reaction Progression: A mild exotherm is typically observed. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up and Purification: Pour the reaction mixture into ice-water (500 mL). The precipitated 6-methyl-1H-benzotriazole is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a mixture of water and ethanol.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >97% |

Step 3: Synthesis of 6-(Bromomethyl)-1H-benzotriazole

This crucial step involves the selective bromination of the methyl group at the 6-position. This is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source.[1][2][3][4]

Mechanism: The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, which generates a bromine radical from NBS. This bromine radical abstracts a hydrogen atom from the benzylic methyl group of 6-methyl-1H-benzotriazole, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to generate the 6-(bromomethyl)-1H-benzotriazole product and a succinimidyl radical, which continues the chain reaction. The use of NBS is critical as it maintains a low, steady concentration of bromine, which favors radical substitution over electrophilic aromatic substitution on the benzotriazole ring.[1][2][3][4]

Experimental Protocol: Synthesis of 6-(Bromomethyl)-1H-benzotriazole

-

Reaction Setup: A mixture of 6-methyl-1H-benzotriazole (13.3 g, 0.1 mol), N-bromosuccinimide (18.7 g, 0.105 mol), and benzoyl peroxide (0.24 g, 1 mmol) in carbon tetrachloride (200 mL) is heated to reflux under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(bromomethyl)-1H-benzotriazole.

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by LC-MS) | >95% |

Step 4: Synthesis of this compound

The final step is the conversion of the bromomethyl group to the desired aminomethyl group. The Gabriel synthesis is a highly effective and controlled method for this transformation, preventing the over-alkylation often observed with direct amination.[5][6][7][8][9]

Mechanism: Potassium phthalimide is used as a protected source of ammonia. The phthalimide anion acts as a nucleophile and displaces the bromide from 6-(bromomethyl)-1H-benzotriazole in an SN2 reaction to form N-((1H-benzo[d][5][10]triazol-6-yl)methyl)phthalimide. The primary amine is then liberated by hydrazinolysis, where hydrazine cleaves the phthalimide group to form the stable phthalhydrazide byproduct and the desired this compound.[5][6][7][8][9]

Experimental Protocol: Synthesis of this compound

-

Phthalimide Alkylation: To a stirred solution of 6-(bromomethyl)-1H-benzotriazole (21.2 g, 0.1 mol) in dimethylformamide (DMF) (150 mL), add potassium phthalimide (19.4 g, 0.105 mol). Heat the mixture to 80°C for 3 hours.

-

Hydrazinolysis: Cool the reaction mixture to room temperature and add hydrazine hydrate (6 mL, 0.12 mol). Heat the mixture to 80°C for an additional 2 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water (500 mL). The precipitated phthalhydrazide is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield this compound.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

}

Figure 2: Detailed workflow for the Benzylic Bromination Route (Pathway A).Pathway B: The Reductive Amination Route

This pathway offers an alternative approach that avoids the use of a brominating agent and may be advantageous in certain contexts.

Step 1 & 2: Synthesis of 6-Methyl-1H-benzotriazole

The initial steps to synthesize 6-methyl-1H-benzotriazole are identical to those described in Pathway A (Sections 3.1 and 3.2).

Step 3: Synthesis of 1H-Benzotriazole-6-carboxaldehyde

This step involves the oxidation of the methyl group of 6-methyl-1H-benzotriazole to an aldehyde. A variety of oxidizing agents can be employed for this transformation.

Mechanism: The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid or degradation of the benzotriazole ring. Mild oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are often effective for the selective oxidation of benzylic methyl groups to aldehydes. The reaction mechanism with these reagents typically involves the formation of an intermediate that is then hydrolyzed to the aldehyde.

Experimental Protocol: Synthesis of 1H-Benzotriazole-6-carboxaldehyde

-

Reaction Setup: A mixture of 6-methyl-1H-benzotriazole (13.3 g, 0.1 mol) and selenium dioxide (12.2 g, 0.11 mol) in a mixture of dioxane (150 mL) and water (5 mL) is heated to reflux for 12 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After cooling, the selenium byproduct is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude aldehyde is purified by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 50-60% |

| Purity (by NMR) | >96% |

Step 4: Synthesis of this compound via Reductive Amination

The final step is the conversion of the aldehyde to the primary amine via reductive amination.[10][11][12][13]

Mechanism: The aldehyde first reacts with an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, to form an intermediate imine. This imine is then reduced in situ to the primary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this transformation as they are selective for the reduction of the imine in the presence of the aldehyde.[10][11][12][13]

Experimental Protocol: Synthesis of this compound

-

Imine Formation: To a stirred solution of 1H-benzotriazole-6-carboxaldehyde (14.7 g, 0.1 mol) in methanol (200 mL), add ammonium acetate (38.5 g, 0.5 mol). Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic. Concentrate the mixture under reduced pressure. Basify the residue with aqueous sodium hydroxide and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude amine is purified by column chromatography.

| Parameter | Value |

| Typical Yield | 65-75% |

| Purity (by HPLC) | >98% |

}

Figure 3: Detailed workflow for the Reductive Amination Route (Pathway B).Conclusion and Future Perspectives

This guide has detailed two robust and reproducible synthetic routes for the preparation of this compound. Both the benzylic bromination and reductive amination pathways offer viable options for researchers, with the choice depending on specific laboratory constraints and preferences. The protocols provided are intended to serve as a reliable foundation for the synthesis of this important building block and its analogues.

The versatility of the aminomethyl group in this compound opens up a myriad of possibilities for the development of novel therapeutic agents. Future research in this area will likely focus on the derivatization of this amine to explore new structure-activity relationships and to identify lead compounds with improved pharmacological profiles.

References

- Synthesis of 1 H -Benzotriazoles via Reductive Amination on Solid Supports. (2025).

- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.

- Benzylic Bromin

- Gabriel Synthesis. (2023). Chemistry LibreTexts. [Link]

- 10.

- Gabriel synthesis. Wikipedia. [Link]

- The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

- Synthesis and Practical Use of 1H‐1,2,3‐Benzotriazole‐5‐carboxaldehyde for Reductive Amination. (2025).

- 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

- ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2025).

- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. [Link]

- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. [Link]

- Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. (2014). PubMed. [Link]

- Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. (2025).

- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. (2020). University of Turin. [Link]

- SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]

- Review on synthetic study of benzotriazole. GSC Online Press. [Link]

- 1H-BENZOTRIAZOLE.

- Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry (RSC Publishing). [Link]

- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).

- 1H-Benzotriazole, 6(or 7)-methyl-. US EPA. [Link]

- Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Deriv

- Transformation of 1H-benzotriazole by ozone in aqueous solution. (2012). PubMed. [Link]

- Scheme for synthesis of 1-alkylamino substituted benzotriazole... (2014).

- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023).

- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]

- Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole. PMC - NIH. [Link]

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]

- Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution. (2025).

- Synthesis and structure of L (1-((pyridin-3-yl)methyl)-1H-benzotriazole). (2014).

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

- 1. Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Significance of 1H-Benzotriazole-6-methanamine

Abstract

This technical guide provides a comprehensive examination of 1H-Benzotriazole-6-methanamine, a heterocyclic compound of significant interest to the scientific and drug development communities. We will dissect its core molecular architecture, explore robust synthetic pathways, and detail state-of-the-art analytical protocols for its characterization. Beyond its fundamental properties, this guide illuminates the strategic importance of the this compound scaffold as a versatile building block in medicinal chemistry. By synthesizing field-proven insights with established chemical principles, this document serves as an essential resource for researchers aiming to leverage this molecule's unique structural features for the rational design of novel therapeutic agents and advanced chemical entities.

Introduction to the Benzotriazole Scaffold: A Privileged Structure in Chemistry

The benzotriazole moiety, a bicyclic system consisting of a benzene ring fused to a 1,2,3-triazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] This versatility stems from the scaffold's unique electronic properties, its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking), and its metabolic stability.

This compound (C7H8N4) is a specific derivative that combines the foundational benzotriazole core with a reactive methanamine (-CH2NH2) substituent. This primary amine group is not merely a passive feature; it serves as a critical chemical handle for synthetic elaboration, enabling the construction of large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Understanding its molecular structure in depth is paramount to unlocking its full potential in drug discovery and materials science.

Molecular Architecture and Physicochemical Properties

The structure of this compound is defined by two key components: the aromatic benzotriazole core and the exocyclic aminomethyl group. The "1H" designation specifies the tautomeric form where a proton resides on the N1 nitrogen of the triazole ring, which is generally the more stable isomer in solid and solution phases.[1] The methanamine group is positioned at the 6-position of the benzene ring, providing a site for functionalization that is sterically accessible.

Caption: 2D representation of this compound.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design.

| Property | Value | Reference |

| CAS Number | 496841-88-4 | [4][5] |

| Molecular Formula | C7H8N4 | [4] |

| Molecular Weight | 148.17 g/mol | [4][6] |

| Predicted Boiling Point | 431.9 ± 20.0 °C | [4] |

| Predicted Density | 1.368 ± 0.06 g/cm3 | [4] |

| Hydrogen Bond Donors | 2 (1 from N-H, 1 from NH2) | |

| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) |

Synthesis and Derivatization Strategies

A robust and reproducible synthesis is the cornerstone of any research involving a novel chemical entity. The synthesis of this compound can be logically approached from substituted o-phenylenediamines, a classic and reliable method for forming the benzotriazole ring.[7]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 4-methyl-1,2-phenylenediamine. This pathway is designed for efficiency and scalability.

Caption: Proposed multi-step synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 6-methyl-1H-benzotriazole

-

In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 4-methyl-1,2-phenylenediamine in 150 mL of glacial acetic acid and 150 mL of water.

-

Cool the solution to 5 °C in an ice-water bath with gentle stirring.

-

Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 40 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents the uncontrolled decomposition of nitrous acid and minimizes side reactions. Acetic acid is used as it provides a sufficiently acidic medium without the harshness of mineral acids, leading to cleaner reactions and better yields.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 6-methyl-1H-benzotriazole.

Step 2 & 3: Conversion to this compound

-

Suspend 13.3 g (0.1 mol) of 6-methyl-1H-benzotriazole and 17.8 g (0.1 mol) of N-Bromosuccinimide (NBS) in 200 mL of carbon tetrachloride.

-

Add a catalytic amount (0.2 g) of Azobisisobutyronitrile (AIBN) and reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 6-(bromomethyl)-1H-benzotriazole.

-

Without further purification, dissolve the crude bromide in 100 mL of THF and add it to 200 mL of concentrated aqueous ammonia at 0 °C.

-

Stir the mixture vigorously at room temperature overnight.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography (silica gel, DCM:Methanol gradient) to obtain pure this compound.

Structural Elucidation and Analytical Protocols

Confirming the molecular structure is a non-negotiable step that underpins the trustworthiness of all subsequent research. A combination of spectroscopic techniques provides a self-validating system for structural verification.

| Technique | Sample Preparation | Expected Key Observations |

| ¹H NMR | 5-10 mg in 0.6 mL DMSO-d6 | Aromatic Protons: 3 distinct signals in the δ 7.0-8.0 ppm range. Methylene Protons (-CH₂-): A singlet around δ 4.0 ppm. Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O. Triazole Proton (-NH-): A very broad singlet at high chemical shift (>10 ppm). |

| ¹³C NMR | 20-30 mg in 0.7 mL DMSO-d6 | Aromatic Carbons: 6 signals in the δ 110-150 ppm range. Methylene Carbon (-CH₂-): 1 signal around δ 40-45 ppm. |

| FTIR (ATR) | 1-2 mg solid sample | N-H Stretch (Amine): Two medium peaks ~3300-3400 cm⁻¹. N-H Stretch (Triazole): Broad peak ~3100-3200 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks ~1450-1600 cm⁻¹. |

| LC-MS (ESI+) | 1 mg/mL in Methanol/Water | [M+H]⁺ Ion: A prominent peak at m/z = 149.08, confirming the molecular weight of 148.17 Da.[4] |

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a scaffold. The benzotriazole core often acts as a bioisostere for indole or other bicyclic systems, while the methanamine group provides a vector for introducing diverse pharmacophoric elements.

The Methanamine Group as a Key Interaction Point

In rational drug design, primary amines are highly valued for their ability to form strong, directional hydrogen bonds or salt bridges with acidic residues (e.g., Aspartate, Glutamate) in protein active sites. This interaction can be a critical anchoring point that significantly enhances binding affinity and selectivity.

The diagram below illustrates a hypothetical scenario where a drug candidate derived from our scaffold inhibits a protein kinase by forming a key hydrogen bond with an aspartate residue in the hinge region of the ATP-binding pocket.

Caption: Interaction of a hypothetical drug with a kinase active site.

This model underscores the causality behind synthetic choices: by modifying the 'R-Group', scientists can tune the molecule's interaction with the hydrophobic gatekeeper residue, while the methanamine group provides a conserved, high-affinity anchor point. This dual-interaction strategy is a powerful approach in modern drug discovery. The benzotriazole scaffold itself has been explored for developing potent inhibitors against viral enzymes like the NTPase/helicase of the Hepatitis C virus (HCV).[8]

Conclusion and Future Perspectives

This compound is more than a simple chemical compound; it is a strategic platform for innovation. Its molecular structure, characterized by a stable aromatic core and a synthetically versatile amine functional group, makes it an invaluable asset for researchers in drug development and materials science. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for its reliable production and characterization.

Future research will likely focus on leveraging this scaffold to create novel covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and molecular probes. Furthermore, its properties as a ligand for metal-catalyzed reactions remain an exciting and underexplored avenue, promising new synthetic methodologies for the broader scientific community.[9]

References

- Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-YL)-1-Substituted Phenyl Methanamine. TSI Journals. [Link]

- 1-methyl-1H-1,2,3-benzotriazol-6-amine.

- Cas 124316-00-3,N-(TRIPHENYLPHOSPHORANYLIDENE)-1H-BENZOTRIAZOLE-1-METHANAMINE. LookChem. [Link]

- 1H-Benzotriazole. NIST WebBook, SRD 69. [Link]

- 1H-Benzotriazole IR Spectrum. NIST WebBook, SRD 69. [Link]

- 1H-BENZOTRIAZOLE.

- 1H-Benzotriazole, 6(or 7)-methyl-. United States Environmental Protection Agency. [Link]

- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

- 1H-Benzotriazole.

- Benzotriazole: An overview on its versatile biological behavior.

- Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae.

- 1,2,3-benzotriazole. Organic Syntheses. [Link]

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]

- Synthesis method of benzotriazole.

- 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. This compound CAS#: 496841-88-4 [m.chemicalbook.com]

- 5. This compound | 496841-88-4 [chemicalbook.com]

- 6. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1H-Benzotriazole-6-methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Benzotriazole-6-methanamine. As this compound is a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its effective utilization and for ensuring the integrity of downstream applications. This guide will delve into the theoretical underpinnings and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy as they apply to this specific molecule.

Molecular Structure and its Spectroscopic Implications

This compound (CAS 496841-88-4) is a derivative of benzotriazole, a bicyclic heterocyclic compound.[1][2] The introduction of a methanamine (-CH₂NH₂) group at the 6-position of the benzotriazole ring system significantly influences its electronic environment and, consequently, its spectroscopic properties. The presence of aromatic protons, a methylene bridge, and an amine group gives rise to a unique set of signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amine group and the electron-withdrawing character of the triazole ring.[4][5]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Methylene (-CH₂-) | ~3.9 | s | - |

| Amine (-NH₂) | 1.5 - 3.0 | br s | - |

| Triazole N-H | 13.0 - 15.0 | br s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 150 |

| Methylene (-CH₂-) | ~45 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6][7][8][9]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for benzotriazole derivatives due to its high polarity).

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

-

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Data Acquisition: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.

Caption: Experimental workflow for NMR spectroscopy.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The aromatic region is expected to show a complex multiplet due to the coupling between the non-equivalent aromatic protons. The exact pattern will depend on the specific substitution pattern of the methanamine group on the benzotriazole ring system. The methylene protons are expected to appear as a singlet, as they are not adjacent to any other protons. The amine protons will likely be a broad singlet, and their chemical shift can be concentration and solvent dependent. The N-H proton of the triazole ring is expected to be a very broad signal at a high chemical shift.[10]

-

¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern. The upfield signal around 45 ppm will be characteristic of the methylene carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms in the triazole ring and the methanamine substituent.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 149.08 | Protonated molecular ion |

| [M]⁺˙ | 148.07 | Molecular ion |

| Fragment | 118.06 | Loss of CH₂NH₂ |

| Fragment | 91.05 | Further fragmentation |

Experimental Protocol for Mass Spectrometry

Instrumentation: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).

-

Infusion: The sample solution is introduced into the ion source of the mass spectrometer.

-

Ionization: The molecules are ionized (e.g., by protonation in ESI or electron impact in EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Caption: Predicted fragmentation pathway of this compound.

Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 148.[13] A key fragmentation pathway for nitrogen heterocycles often involves the loss of stable neutral molecules like N₂.[14][15][16] For this compound, a characteristic fragmentation would be the loss of the methanamine group (CH₂NH₂) to give a fragment at m/z 118. Further fragmentation of the benzotriazole ring could lead to ions at lower m/z values, such as the loss of N₂ to give a fragment at m/z 90 from the m/z 118 ion. The exact fragmentation pattern will depend on the ionization method used.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.[18]

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| N-H stretch (triazole) | 3100 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocol for IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Background Scan: A background spectrum of the empty sample compartment is recorded.

-

Sample Scan: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Interpretation of Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The two N-H stretching bands for the primary amine are expected in the 3300-3500 cm⁻¹ region.[19][20][21] A broader N-H stretch for the triazole ring is also anticipated. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.[22] The aliphatic C-H stretches will correspond to the methylene group. The C-N stretching vibration will also be present in the fingerprint region.[23][24]

Conclusion

References

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).

- This compound | 496841-88-4. (n.d.). BLD Pharm.

- NMR Sample Preparation | Chemical Instrument

- MASS SPECTROMETRY: FRAGMENTATION P

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.).

- Sample Preparation | Faculty of Mathem

- How To Prepare And Run An NMR Sample. (2025, July 24).

- This compound CAS NO.496841-88-4. (n.d.).

- Spectroscopy of Arom

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- Infrared Spectroscopy. (n.d.).

- This compound | 496841-88-4. (2022, August 26).

- Interpreting | OpenOChem Learn. (n.d.).

- Katritzky, A. R., Yannakopoulou, K., Kuzmierkiewicz, W., Aurrecoechea, J. M., Palenik, G. J., Koziol, A. E., & Szczesniak, M. (n.d.). The Chemistry of N-Substituted Benzotriazoles. Part 7.t The Isomeric Composition and Mechanism of Interconversion of Some.

- NMR Spectroscopy of Arom

- Short Summary of 1H-NMR Interpret

- The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (n.d.). In MDPI.

- This compound CAS#: 496841-88-4. (n.d.).

- AB451923 | CAS 496841-88-4 – abcr Gute Chemie. (n.d.).

- Spectroscopy of Amines. (2024, March 24).

- IR Spectroscopy Tutorial: Amines. (n.d.).

- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds.

- Competitive and Consecutive Eliminations of N₂ and CO (or C2H4) from some Heterocyclics Under Electron Impact. (n.d.).

- 1H-Benzotriazole. (n.d.).

- 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.).

- 1-methyl-1H-1,2,3-benzotriazol-6-amine. (n.d.).

- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC. (2024, June 27).

- ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... (n.d.).

- 1H-Benzotriazole(95-14-7) 1 H NMR. (n.d.).

- 1H-Benzotriazole | C6H5N3 | CID 7220. (n.d.).

- 1H-Benzotriazole. (n.d.).

- Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calcul

- An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines | Request PDF. (2025, August 10).

- Imidazolium-supported benzotriazole: An efficient and recoverable activating reagent for amide, ester and thioester. (n.d.).

- FTIR spectrum of benzotriazole. | Download Scientific Diagram. (n.d.).

- 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum. (n.d.).

- 1H-Benzotriazole(95-14-7) IR1. (n.d.).

Sources

- 1. This compound | 496841-88-4 [chemicalbook.com]

- 2. AB451923 | CAS 496841-88-4 – abcr Gute Chemie [abcr.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]

- 11. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR spectrum [chemicalbook.com]

- 13. 1-methyl-1H-1,2,3-benzotriazol-6-amine | C7H8N4 | CID 590468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectsci.au [connectsci.au]

- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 17. 1H-Benzotriazole [webbook.nist.gov]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]

The Discovery and Development of Novel Benzotriazole Derivatives: A Technical Guide for Researchers

Foreword: The Enduring Potential of the Benzotriazole Scaffold

The benzotriazole moiety, a fused heterocyclic system of a benzene and a triazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1] Benzotriazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4][5] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and biological evaluation of novel benzotriazole derivatives, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

I. Design and Synthesis of Novel Benzotriazole Derivatives

The versatility of the benzotriazole core allows for extensive chemical modification at the N-1 and N-2 positions of the triazole ring, as well as on the benzene ring itself.[6] This structural flexibility is key to tuning the pharmacological properties and exploring the structure-activity relationships (SAR) of new derivatives.

Core Synthetic Strategy: N-Substitution of the Benzotriazole Ring

A common and effective strategy for generating diverse libraries of benzotriazole derivatives is through N-alkylation or N-arylation.[7] This approach allows for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.

Experimental Protocol: Synthesis of N-Substituted Benzotriazole Derivatives [7][8]

This protocol outlines a general and robust method for the N-substitution of benzotriazole.

Materials:

-

1H-Benzotriazole

-

Appropriate alkyl or benzyl halide (e.g., ethyl chloroacetate, substituted benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), dry

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-benzotriazole (1 equivalent) in dry acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which is a more potent nucleophile.

-

Addition of Electrophile: To the stirring suspension, add the desired alkyl or benzyl halide (1-1.2 equivalents) dropwise at room temperature. The choice of solvent (acetone or DMF) can influence the reaction rate and yield; DMF is generally used for less reactive halides.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to increase the rate of the nucleophilic substitution reaction.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure N-substituted benzotriazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5][9][10]

Causality in Synthesis: The choice of the halide and the reaction conditions (solvent, temperature, and reaction time) are critical for achieving high yields and regioselectivity (N-1 vs. N-2 substitution). Microwave-assisted synthesis can also be employed to significantly reduce reaction times and improve yields.[11]

II. Structural Characterization of Benzotriazole Derivatives

Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the benzotriazole ring and the newly introduced substituents should be identified.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise determination of the structure, including the position of substitution on the benzotriazole ring.[9][10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.[9][10]

III. In Vitro Biological Evaluation: Assessing Anticancer Potential

A crucial step in the drug discovery pipeline is the evaluation of the biological activity of the newly synthesized compounds. For potential anticancer agents, a tiered approach is often used, starting with broad cytotoxicity screening followed by more specific mechanistic assays.

A. Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[12][13]

Experimental Protocol: MTT Assay for Cell Viability [12][13][14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: The following day, treat the cells with various concentrations of the benzotriazole derivatives (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]

-